molecular formula C24H23FN6O3S B2372385 3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1223935-79-2

3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2372385
CAS No.: 1223935-79-2
M. Wt: 494.55
InChI Key: SWTTXMYJYVUOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a useful research compound. Its molecular formula is C24H23FN6O3S and its molecular weight is 494.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-({2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thio)-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a synthetic derivative that has garnered attention due to its potential biological activities. Its structure incorporates a triazole ring and a piperazine moiety, which are known to confer various pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

C19H20FN5O2S\text{C}_{19}\text{H}_{20}\text{F}\text{N}_5\text{O}_2\text{S}

This compound features a triazolo-pyrazinone framework that is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this one exhibit significant antimicrobial properties. For instance, derivatives containing the piperazine moiety have been shown to possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Inhibition of Monoamine Oxidase (MAO)

Research has demonstrated that related compounds act as inhibitors of monoamine oxidase (MAO), particularly MAO-B. Inhibitors like T6 and T3 showed IC50 values of 0.013 µM and 0.039 µM respectively, indicating strong potency . The selectivity indices for MAO-B were significantly higher than those for MAO-A, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer’s .

Cytotoxicity Studies

Cytotoxic effects were evaluated using L929 fibroblast cells. The compound exhibited varying levels of cytotoxicity, with some derivatives causing significant cell death at higher concentrations. For instance, compound T3 resulted in complete cell death at concentrations of 50 and 100 µM, while T6 showed no cytotoxic effects at any tested dose . This suggests that modifications in the chemical structure can lead to improved safety profiles.

Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with their targets. Higher binding affinities were observed for MAO-B compared to MAO-A, indicating a preference that could be exploited for selective drug design .

Case Study 1: Neuroprotective Properties

A study focused on the neuroprotective effects of similar triazole derivatives highlighted their ability to prevent neuronal cell death induced by oxidative stress. The mechanism was attributed to the inhibition of reactive oxygen species (ROS) production .

Case Study 2: Anticancer Activity

In vitro assays against the NCI-60 human tumor cell lines revealed moderate cytostatic activity for certain derivatives of this compound. For example, one derivative showed an inhibition growth percentage (IGP) of 23% against the MCF7 breast cancer cell line . This emphasizes the potential anticancer properties of the compound.

Data Summary

Activity Type IC50/Effect Notes
AntimicrobialModerate to strongActive against Salmonella typhi, Bacillus subtilis
MAO-B InhibitionIC50 = 0.013 µMSelective over MAO-A
Cytotoxicity (L929 cells)Complete cell death at 50 µMCompound T6 showed no cytotoxicity
Anticancer (MCF7 line)IGP = 23%Moderate activity observed

Properties

IUPAC Name

3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-7-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN6O3S/c1-34-20-4-2-3-19(15-20)30-13-14-31-22(23(30)33)26-27-24(31)35-16-21(32)29-11-9-28(10-12-29)18-7-5-17(25)6-8-18/h2-8,13-15H,9-12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTTXMYJYVUOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.